CID 137238621
Description
Historical Context of Acid Red Dye Research
The history of dye research began with natural colorants, such as madder root, which were used for millennia to produce red hues. researchgate.net The field was revolutionized in 1856 with William Henry Perkin's discovery of mauveine, the first synthetic organic dye derived from coal tar. thomasnet.comfda.gov This innovation sparked the rapid development of a wide array of "coal-tar colors," which were cheaper, more vibrant, and more consistent than their natural counterparts. thomasnet.com
Acid dyes, a large class of these synthetic colorants, became prominent for their efficacy in dyeing protein fibers like wool and silk. The proliferation of these dyes in industrial applications also brought about the need for scientific investigation into their properties and environmental impact. Early in the 20th century, growing concerns over the use of synthetic additives led to increased regulation and research, exemplified by the United States' Pure Food and Drugs Act of 1906, which targeted the safety of food colorants. haslag.us This foundational period of dye chemistry and regulatory science set the stage for modern research, which now often focuses on the environmental fate and remediation of industrial dyes like Acid Red 42.
Scope and Significance of C.I. Acid Red 42 Investigations in Scientific Literature
Academic investigations involving C.I. Acid Red 42 and related compounds primarily fall into two major categories: environmental degradation and analytical detection. The significance of this research is tied to the widespread use of azo dyes in the textile industry and the subsequent release of these colorants into industrial wastewater.
A key area of study is the development of effective methods for the removal and degradation of these dyes from aqueous solutions. Research has shown that C.I. Acid Red 42 can be decolorized through coagulation using agents like aluminum sulfate (B86663). medchemexpress.com This line of inquiry is part of a larger body of research into Advanced Oxidation Processes (AOPs) for treating dye-laden effluents. Studies on structurally similar acid red dyes demonstrate the use of various AOPs, including:
Heterogeneous Fenton-like catalysis: Using iron oxide nanoparticles to generate hydroxyl radicals, which can achieve high degradation efficiency (e.g., 99%) under acidic conditions (pH 3.5). nih.gov
Photocatalysis: Employing semiconductor photocatalysts, such as titanium dioxide (TiO2) composites, to break down dye molecules under UV irradiation. mdpi.comjwent.net
Ozone-electrolysis: A hybrid method that combines ozonation and electrolysis to degrade recalcitrant dye structures. researchgate.net
The second significant scope of research is the development of sensitive and reliable analytical methods for detecting and quantifying acid dyes. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are frequently employed to identify these dyes in various matrices, including consumer products and environmental samples. aidic.itnih.gov The development of these methods is crucial for monitoring, regulatory compliance, and understanding the distribution of these compounds.
Classification within the Acid Dye Family for Research Contexts
C.I. Acid Red 42 belongs to the acid dye family, a class of water-soluble, anionic dyes. bhimanigroup.com Their mechanism of application involves forming an ionic bond (salt linkage) between the anionic groups on the dye molecule and cationic groups present in protein fibers such as wool and silk, as well as synthetic polyamides like nylon. bhimanigroup.com
From a chemical structure standpoint, C.I. Acid Red 42 is classified as a mono-azo dye . worlddyevariety.com This indicates that its molecular structure contains one azo group (-N=N-), which acts as the chromophore responsible for its color.
In a broader research and application context, acid dyes are often sub-categorized based on their dyeing properties, which are related to their molecular size, affinity for the fiber, and required dyeing conditions (pH):
Leveling or Strong Acid Dyes: These have smaller molecules, good leveling properties (i.e., they produce a uniform color), and are applied in a strongly acidic dyebath.
Milling or Weak Acid Dyes: These have larger molecules and better wet fastness properties.
Super-milling or Neutral Acid Dyes: These are the largest molecules, applied from a near-neutral pH bath, and offer the highest wet fastness. bhimanigroup.com
Research into a specific compound like C.I. Acid Red 42 may involve studying its dyeing characteristics to place it within this classification framework, which helps in understanding its interaction with fibers and its behavior during industrial processes.
Data Tables
Table 1: Physicochemical Properties of C.I. Acid Red 42
| Property | Value |
|---|---|
| C.I. Name | Acid Red 42 |
| C.I. Number | 17070 |
| CAS Registry Number | 6245-60-9 |
| Molecular Formula | C₂₂H₁₆N₃NaO₆S₂ |
| Molecular Weight | 505.5 g/mol |
Data sourced from World dye variety. worlddyevariety.com
Table 2: Solubility and Color Characteristics of C.I. Acid Red 42
| Solvent/Condition | Observation |
|---|---|
| Water | Soluble (yields a red solution) |
| Ethanol | Soluble (yields a purplish-red solution) |
| In Strong Sulfuric Acid | Dark purple color |
| In Strong Hydrochloric Acid | Red-brown precipitation |
Data sourced from World dye variety. worlddyevariety.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6245-60-9 |
|---|---|
Molecular Formula |
C22H17N3NaO6S2 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
sodium 6-amino-5-[[2-(benzenesulfonyl)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O6S2.Na/c23-17-11-10-14-12-16(33(29,30)31)13-19(26)21(14)22(17)25-24-18-8-4-5-9-20(18)32(27,28)15-6-2-1-3-7-15;/h1-13,26H,23H2,(H,29,30,31); |
InChI Key |
MHRSBRXVKUDJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N.[Na] |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modification in Academic Inquiry
Advanced Synthetic Routes for C.I. Acid Red 42 and Analogues
The synthesis of azo dyes, including C.I. Acid Red 42, typically follows a two-stage process: diazotization of an aromatic amine followed by azo coupling with an electron-rich aromatic compound jchemrev.comorganic-chemistry.org. Variations in the starting materials and reaction conditions can lead to the synthesis of diverse analogues with modified properties.
Azo coupling is a fundamental electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and reacts with an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative jchemrev.comorganic-chemistry.org. For C.I. Acid Red 42, the synthesis involves the diazotization of 2-(phenylsulfonyl)benzenamine, followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions worlddyevariety.com. This specific coupling reaction dictates the final chromophore structure and, consequently, the dye's color and properties.
The general mechanism involves the formation of a diazonium salt from a primary aromatic amine using sodium nitrite (B80452) and a mineral acid, typically at low temperatures (0-5°C) to ensure stability jchemrev.comtifr.res.in. The diazonium salt is then reacted with a coupling component, which is usually a phenol, an aromatic amine, or a β-ketoacid derivative jchemrev.com. The pH of the reaction medium is critical, requiring mildly acidic or neutral conditions for efficient coupling organic-chemistry.org.
Derivatization of the core azo dye structure is a key strategy in academic research to fine-tune properties such as solubility, lightfastness, hue, and affinity for specific fibers. Modifications can involve altering substituents on the aromatic rings of either the diazo component or the coupling component researchgate.netrsc.org. For instance, the introduction of sulfonic acid groups, as seen in C.I. Acid Red 42, enhances water solubility, making it suitable for dyeing protein-based fibers like wool and silk worlddyevariety.comvulcanchem.com. Research into analogues might explore different sulfonation patterns or the incorporation of other functional groups to modify electronic properties, thereby influencing absorption spectra and color researchgate.net.
Spectroscopic and Spectrometric Approaches for Structural Confirmation of Synthesized Compounds
Confirming the precise molecular structure of synthesized dyes is paramount in academic research. A combination of spectroscopic and spectrometric techniques is employed to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectroscopy are vital for elucidating the detailed arrangement of atoms within the molecule, identifying functional groups, and confirming the connectivity of the aromatic rings and the azo linkage nih.govemerald.comrsc.orgresearchgate.netx-mol.comresearchgate.nettandfonline.comnih.gov. For instance, ¹H NMR can reveal the presence and environment of protons, while ¹³C NMR provides information about the carbon skeleton emerald.comrsc.orgx-mol.com.
Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify characteristic functional groups present in the dye molecule, such as the azo (-N=N-) group, hydroxyl (-OH), amino (-NH), and sulfonate (-SO₃⁻) groups, based on their specific vibrational frequencies nih.govemerald.comrsc.orgresearchgate.netresearchgate.netmdpi.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is crucial for characterizing the electronic transitions within the conjugated π-system of the azo dye, which are responsible for its color. It provides information about the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which are indicative of the chromophore's structure and color intensity researchgate.netnih.govemerald.comrsc.orgresearchgate.nettandfonline.commdpi.com.
Mass Spectrometry (MS) : Mass spectrometry, including techniques like High-Resolution Mass Spectrometry (HRMS), is used to determine the exact molecular weight of the synthesized compounds, providing empirical formula confirmation and identifying fragmentation patterns that support the proposed structure nih.govemerald.comrsc.orgresearchgate.netx-mol.comresearchgate.netnih.gov.
These analytical techniques collectively ensure the accurate structural identification and purity assessment of newly synthesized C.I. Acid Red 42 analogues, facilitating a deeper understanding of structure-property relationships in dye chemistry.
Compound Nomenclature Table:
| Common Name | CAS Registry Number |
| C.I. Acid Red 42 | 6245-60-9 |
| Acid Red 42 | 6245-60-9 |
| C.I. 17070 | 6245-60-9 |
| Telon Red BN | 6245-60-9 |
| Acid Red 4BL | 6245-60-9 |
| Acid Red E4BL | 6245-60-9 |
| Acid Red 52 | 3520-42-1 |
| C.I. 45100 | 3520-42-1 |
| Lissamine rhodamine | 3520-42-1 |
| C.I. Acid Red 114 | 6459-94-5 |
| Sudan I | 842-07-9 |
| Methyl orange | 504-24-0 |
| Methyl red | 493-23-2 |
Advanced Analytical Techniques for Characterization and Quantification of C.i. Acid Red 42
Chromatographic Methodologies for Purity and Mixture Analysis
Chromatographic techniques are indispensable for assessing the purity of C.I. Acid Red 42 and for analyzing its presence in complex matrices. These methods allow for the separation of the dye from impurities, by-products, or other components in a sample, providing both qualitative and quantitative data.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dyes like C.I. Acid Red 42. It is widely employed for determining purity, identifying impurities, and quantifying the dye in various matrices nih.govfda.gov. Reverse-phase HPLC (RP-HPLC) is particularly effective, often utilizing a mobile phase composed of acetonitrile, water, and an acidic modifier like phosphoric acid or formic acid (for MS compatibility) sielc.comsielc.com. The separation is based on the differential partitioning of the dye and its related substances between a stationary phase (typically C18) and the mobile phase researchgate.netnih.govfda.govsielc.com. HPLC methods can be scaled for preparative separation to isolate impurities and are suitable for pharmacokinetic studies sielc.comsielc.com. For instance, methods have been developed that can achieve good peak shapes and separation within minutes, with linear ranges suitable for quantification researchgate.netresearchgate.net. The purity of C.I. Acid Red 42 can be assessed using HPLC, with purity levels often reported as area percentages europa.eu.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Complex Matrices
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity, specificity, and speed for analyzing C.I. Acid Red 42, especially in complex matrices such as food, cosmetics, or environmental samples researchgate.netnih.govmdpi.com. UPLC provides faster separations and higher resolution compared to conventional HPLC due to its use of smaller particle size columns and higher mobile phase pressures sielc.comsielc.commdpi.com. The MS/MS detection allows for highly selective and sensitive identification and quantification by monitoring specific precursor and product ions, which is critical for trace analysis and distinguishing co-eluting compounds researchgate.netmdpi.commdpi.comlcms.cz. UPLC-MS/MS methods have been successfully applied to the simultaneous determination of multiple dyes, including azo dyes, in various complex matrices, demonstrating good recoveries and low limits of quantification researchgate.netmdpi.comlcms.cz. The development of UPLC-MS/MS methods for dyes often involves optimizing sample preparation (e.g., extraction, solid-phase extraction) and chromatographic conditions (mobile phase composition, column type) to manage matrix effects and ensure accurate results researchgate.netmdpi.commdpi.compreprints.org.
Spectroscopic Techniques for Absorbance and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy in Research
UV-Vis spectroscopy is a fundamental technique for the characterization of dyes like C.I. Acid Red 42, primarily used for determining its absorption spectrum and quantifying its concentration. The dye possesses a chromophore that absorbs light in the visible region, giving it its characteristic red color. The wavelength of maximum absorbance (λmax) is a key parameter for identification and quantification tcichemicals.comresearchgate.net. For C.I. Acid Red 42, reported λmax values are typically in the range of 564.0 to 568.0 nm in specific solvent systems tcichemicals.com. UV-Vis spectroscopy is often used in conjunction with HPLC, where a photodiode array (PDA) detector can acquire full spectra of eluting peaks, aiding in peak identification and purity assessment fda.gov. It is also employed for simple quantitative analysis in solution, following Beer-Lambert's Law, provided that interfering substances are absent or accounted for nih.gov.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy provides detailed information about the functional groups present in C.I. Acid Red 42, aiding in its structural elucidation and confirmation. The FT-IR spectrum reveals characteristic absorption bands corresponding to specific chemical bonds and functional groups within the molecule. For azo dyes like C.I. Acid Red 42, key functional groups include the azo (-N=N-) linkage, sulfonate groups (-SO₃⁻), aromatic rings, and amine groups. The presence and position of these absorption bands serve as a molecular fingerprint, allowing for the identification of the compound and the detection of potential structural variations or impurities medkoo.comcymitquimica.com. While specific FT-IR data for C.I. Acid Red 42 is not detailed in the provided snippets, FT-IR is a standard technique for confirming the presence of characteristic functional groups in organic molecules, including dyes.
Advanced Mass Spectrometry for Metabolite and Degradation Product Elucidation
Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like LC or UPLC, is a powerful tool for identifying metabolites and degradation products of C.I. Acid Red 42. These advanced MS techniques, such as LC-MS/MS or UPLC-MS/MS, can determine the molecular weight and fragmentation patterns of compounds, enabling the elucidation of their structures researchgate.netnih.govmdpi.comlcms.cznih.govmdpi.com. Azo dyes can undergo degradation through various pathways, including reductive cleavage of the azo bond, which can yield aromatic amines, some of which may be hazardous researchgate.netresearchgate.net. Identifying these degradation products is crucial for understanding the dye's environmental fate and potential toxicological implications. UPLC-MS/MS is particularly adept at analyzing complex mixtures and identifying low-concentration degradation products or metabolites due to its high sensitivity and specificity. The fragmentation patterns obtained from MS/MS analysis provide structural information that helps in identifying unknown compounds, thereby contributing to a comprehensive understanding of the dye's behavior under different conditions.
Environmental Fate and Remediation Research of C.i. Acid Red 42
Biological and Biotechnological Approaches for C.I. Acid Red 42 Remediation
The environmental impact of synthetic dyes, such as C.I. Acid Red 42 (AR42), necessitates the development of effective remediation strategies. Biological and biotechnological approaches offer eco-friendly and cost-effective alternatives to conventional physical and chemical treatment methods for removing these recalcitrant pollutants from wastewater. These methods leverage the metabolic capabilities of microorganisms and the adsorption properties of biological materials.
Microbial Biodegradation Studies (Aerobic and Anaerobic)
Microbial biodegradation is a promising avenue for the complete mineralization of azo dyes like Acid Red 42. This process often involves a two-stage approach, starting with anaerobic or microaerophilic conditions to cleave the azo bond, followed by aerobic degradation of the resulting aromatic amines.
Isolation and Characterization of Dye-Degrading Microorganisms
The identification and isolation of microorganisms capable of degrading azo dyes are foundational to bioaugmentation strategies. This process typically involves a stepwise methodology, beginning with enrichment cultures from contaminated sites or activated sludge, followed by screening for dye-decolorizing activity. Specific methods are employed to isolate potential strains that can consistently degrade various azo dyes in biotreatment systems dokumen.pub. While specific microbial strains isolated for the direct degradation of Acid Red 42 are not detailed in the provided literature, research in the broader field of azo dye biodegradation has successfully identified numerous bacterial species exhibiting such capabilities dokumen.pubresearchgate.net.
Enzymatic Mechanisms of Biodegradation (e.g., Azoreductase Activity)
The primary enzymatic mechanism responsible for the initial breakdown of azo dyes under anaerobic conditions is the action of azoreductases. These enzymes catalyze the reductive cleavage of the azo bond (-N=N-), transforming the colored azo dye into colorless aromatic amines researchgate.net. This anaerobic step is crucial for decolorization. Subsequently, under aerobic conditions, these aromatic amine intermediates can be further degraded by other microbial enzymes into simpler, less harmful compounds, potentially leading to complete mineralization into carbon dioxide and water researchgate.net.
Enzymes like laccases, which are often produced by fungi such as white-rot fungi, also play a significant role in dye decolorization. Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of phenolic compounds and dyes, including Acid Red 42. Studies have shown that laccase can effectively decolorize Acid Red 42, achieving a decolorization efficiency of 90.8% after 48 hours when using an enzyme concentration of 0.1 g/L and an initial dye concentration of 20 mg/L at pH 5 researchgate.net. The optimal conditions for laccase activity observed in one study were a pH of 2.6 and a temperature of 45 °C researchgate.net.
Table 1: Laccase-Mediated Decolorization of Acid Red 42
| Dye | Enzyme Concentration (g/L) | Initial Dye Concentration (mg/L) | pH | Time (h) | Decolorization Efficiency (%) | Reference |
| Acid Red 42 | 0.1 | 20 | 5 | 48 | 90.8 | researchgate.net |
Optimization of Bioremediation Parameters (pH, Temperature, Concentration)
The efficiency of microbial biodegradation and decolorization processes for azo dyes is significantly influenced by various operational parameters. These include pH, temperature, initial dye concentration, oxygen availability, and the presence of co-substrates or redox mediators researchgate.netsci-hub.se.
For laccase-mediated decolorization of Acid Red 42, key parameters such as enzyme concentration and initial dye concentration were investigated. An enzyme concentration of 0.1 g/L and an initial dye concentration of 20 mg/L were found to be effective researchgate.net. The optimal pH for laccase activity was reported as 2.6, and the optimal temperature was 45 °C researchgate.net.
Studies on chemical decolorization methods, which often share parameter dependencies with biological treatments, also provide insights. For instance, in the decolorization of Acid Red 42 using zero-valent iron nanoparticles (nZVI), it was observed that an increase in temperature and nZVI concentration positively impacted dye removal. Conversely, higher pH values and increased initial dye concentrations had a negative effect on removal efficiency researchgate.net. These findings underscore the importance of optimizing these factors for effective dye remediation.
Table 2: Optimization Parameters for Acid Red 42 Removal
| Removal Method | Parameter | Effect on Removal | Optimal Condition (if specified) | Reference |
| Laccase-mediated Biodegradation | Enzyme Concentration | Varies | 0.1 g/L (for AR42) | researchgate.net |
| Laccase-mediated Biodegradation | Initial Dye Conc. | Varies | 20 mg/L (for AR42) | researchgate.net |
| Laccase-mediated Biodegradation | pH | Varies | 2.6 (optimal for laccase) | researchgate.net |
| Laccase-mediated Biodegradation | Temperature | Varies | 45 °C (optimal for laccase) | researchgate.net |
| nZVI Decolorization | nZVI Concentration | Positive | N/A | researchgate.net |
| nZVI Decolorization | Initial Dye Conc. | Negative | N/A | researchgate.net |
| nZVI Decolorization | pH | Negative | N/A | researchgate.net |
| nZVI Decolorization | Temperature | Positive | N/A | researchgate.net |
Multi-Microbial Systems and Consortium Applications
Mixed bacterial cultures and microbial consortia often exhibit superior dye-degrading capabilities compared to single pure strains dokumen.pub. This enhanced performance can be attributed to synergistic interactions within the community, such as the exchange of growth factors, the removal of toxic metabolites, and the presence of diverse enzymatic pathways dokumen.pub. Studies have explored the use of mixed bacterial consortia, such as consortium JW-2, for the decolorization of textile dyes researchgate.netresearchgate.net. Furthermore, the development of specific microbial consortia has been shown to improve the decolorization efficiency of textile azo dyes researchgate.net. This suggests that tailored consortia could be highly effective for the bioremediation of Acid Red 42.
Biosorption and Adsorption-Based Removal Studies
Biosorption and adsorption are physical processes that utilize biological materials or modified biomass to remove dyes from aqueous solutions. These methods are often cost-effective and can be applied to treat effluents that may be toxic to microorganisms or resistant to biodegradation.
Pistachio shells, an abundant agricultural waste product, have been investigated as a low-cost adsorbent for the removal of various dyes, including Acid Red 42 biointerfaceresearch.comresearchgate.netdergipark.org.tr. Batch adsorption studies using pistachio hull for Acid Red 42 removal indicated that the adsorption process fitted well with the Langmuir isotherm model, suggesting monolayer adsorption onto a homogeneous surface. The kinetic data were best described by a pseudo-second-order kinetic model biointerfaceresearch.com. The maximum sorption capacity for Acid Red 42 onto pistachio hull was determined to be 85.6 mg/g, based on the Langmuir model biointerfaceresearch.com.
The effectiveness of adsorption can be influenced by factors such as pH, adsorbent dosage, and temperature researchgate.net. While specific optimization for Acid Red 42 adsorption onto pistachio shells is detailed in terms of isotherm and kinetic models, studies on similar acid dyes suggest that acidic pH conditions might be more favorable for the adsorption of anionic dyes like Acid Red 42 researchgate.net. Adsorption capacity generally increases with adsorbent dosage and temperature, indicating that these parameters can be optimized for enhanced dye removal researchgate.net.
Table 3: Biosorption of Acid Red 42 using Pistachio Shells
| Adsorbent | Dye | Isotherm Model | Max Sorption Capacity (mg/g) | Kinetic Model | Reference |
| Pistachio Hull | Acid Red 42 | Langmuir | 85.6 | Pseudo-second-order | biointerfaceresearch.com |
Compound List:
C.I. Acid Red 42 (AR42)
Basic Red 18 (BR18)
Acid Red 73
Direct Red 80
Disperse Blue 56
Acid Orange 7
Reactive Orange 16
Reactive Black 5
Direct Brown 2
Acid Blue 15
Methylene Blue
Reactive Violet 5R
Acid Violet 17
Remazol Red
Violet B
Reactive Red 120
Basic dye (BB9)
Reactive dye (RB21, RR239, RB19, RB220)
Acid dye (AR114)
Development of Novel Adsorbent Materials
Significant research efforts have been directed towards synthesizing and evaluating novel adsorbent materials for the efficient removal of AR42 and similar anionic dyes from aqueous solutions. These materials often leverage modifications of natural or synthetic substrates to enhance their adsorption capacity and selectivity.
Modified Nanomaterials: Halloysite nanotubes (HNTs) have been functionalized with amine-terminated dendritic groups (ATD-HNTs) to improve their affinity for anionic dyes like AR42. While pristine HNTs showed minimal dye removal, the modified HNTs achieved high removal efficiencies, demonstrating the effectiveness of surface functionalization researchgate.net. Nanocomposites, such as those incorporating Fe3O4 magnetite or NiO/PDA, have also shown promise in removing various dyes, highlighting the potential of magnetic and metal oxide-based materials for dye adsorption researchgate.net.
Biosorbents: Various agricultural wastes and microbial biomass have been explored as cost-effective and eco-friendly biosorbents. Acid-treated fungal biomass, such as Penicillium sp. and Penicillium janthinellum mycelia pellets, have demonstrated substantial adsorption capacities for Acid Red R and Acid Red 18, respectively researchgate.net, deswater.com. Microalgae like Acutodesmus obliquus have also been investigated for the removal of Acid Red 66, exhibiting notable adsorption capabilities scirp.org. Other biosorbents like walnut shells and Curcuma angustifolia scales have been studied for related acid dyes, indicating a broad applicability of plant-based materials semanticscholar.org, bioline.org.br.
Modified Clays (B1170129) and Composites: Organoclays, modified with quaternary ammonium (B1175870) salts, have shown high adsorption characteristics for various anionic azo dyes, achieving over 90% removal pjoes.com. Bentonite, a common clay mineral, has also been modified and used effectively for the removal of Acid Red 114 ijcce.ac.ir. Furthermore, composite materials, such as carbon nanotubes/chitosan hydrogel, have been developed for enhanced dye removal, offering high adsorption capacities and efficient pollutant absorption in both aqueous and soil environments nih.gov. Graphite (B72142) carbon nitride (g-C3N4) has emerged as a highly efficient adsorbent for acid dyes, with some modifications exhibiting exceptionally high adsorption capacities acs.org.
Mechanistic Insights into Dye Adsorption
Understanding the mechanisms governing dye adsorption is critical for optimizing the remediation process and designing efficient adsorbent materials. This involves studying adsorption kinetics, isotherms, and the influence of various environmental parameters.
Adsorption Kinetics: The adsorption of AR42 and related acid dyes onto various novel adsorbents typically follows pseudo-second-order kinetic models researchgate.net, academicjournals.org, nih.gov, saspublishers.com, scirp.org, nih.gov, deswater.com. This suggests that the rate-limiting step in the adsorption process is chemical in nature, involving chemisorption. However, some studies have indicated that other models, such as the general order model or pseudo-first-order kinetics, can also describe the adsorption process depending on the adsorbent-dye system researchgate.net, ijcce.ac.ir. Equilibrium is generally reached within a few hours, with some systems achieving saturation in under an hour researchgate.net, researchgate.net, scirp.org.
Adsorption Isotherms: The adsorption equilibrium data for AR42 and similar dyes are often well-described by the Langmuir isotherm model researchgate.net, nih.gov, scirp.org, nih.gov. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of adsorption sites. In some cases, the Freundlich isotherm, which describes multilayer adsorption on a heterogeneous surface, or combined models like Langmuir-Freundlich, have also provided a good fit to the experimental data researchgate.net, academicjournals.org, researchgate.net, scirp.org, ijcce.ac.ir. The choice of isotherm model provides insights into the adsorption mechanism and the nature of the adsorbent's surface.
Influence of Parameters:
pH: The pH of the solution significantly impacts dye adsorption. For anionic dyes like AR42, adsorption is generally favored under acidic conditions (pH 2-3) researchgate.net, scirp.org, deswater.com. At low pH, the adsorbent surface typically carries a positive charge, promoting electrostatic attraction with the negatively charged dye molecules. As the pH increases, the surface charge of the adsorbent becomes less positive or even negative, reducing electrostatic attraction and potentially leading to competition from hydroxyl ions scirp.org, journalbinet.com.
Temperature: The effect of temperature on adsorption varies. Some studies indicate that adsorption increases with temperature, suggesting an endothermic process researchgate.net, ijcce.ac.ir, while others report a decrease in adsorption with increasing temperature, indicative of an exothermic process bioline.org.br.
Initial Dye Concentration and Adsorbent Dose: Adsorption capacity generally increases with initial dye concentration up to a saturation point, while the removal efficiency tends to decrease at higher concentrations due to the limited availability of active sites scirp.org, bioline.org.br, journalbinet.com. Conversely, increasing the adsorbent dose typically leads to higher removal efficiencies due to the increased number of available adsorption sites acs.org, journalbinet.com.
Compound List
| Compound Name | Role | Reference Snippet Index |
| C.I. Acid Red 42 (AR42) | Target Dye | researchgate.net, researchgate.net |
| PTI nano-adsorbent | Adsorbent Material | researchgate.net |
| Fe3O4 magnetite | Component of Adsorbent | researchgate.net |
| NiO/PDA nanocomposite | Adsorbent Material | researchgate.net |
| Halloysite Nanotubes (HNTs) | Adsorbent Material | researchgate.net |
| Amine-terminated dendritic functional groups | Surface Modifier | researchgate.net |
| Graphite Carbon Nitride (g-C3N4) | Adsorbent Material | acs.org |
| Chitosan | Adsorbent Material / Modifier | acs.org, encyclopedia.pub, mdpi.com, nih.gov |
| Acid Red R (related dye) | Target Dye (for comparison/mechanism study) | researchgate.net |
| Penicillium sp. | Biosorbent | researchgate.net, deswater.com |
| Acid Red 52 (related dye) | Target Dye (for comparison/mechanism study) | nih.gov, biosynth.com |
| Neodymium doped zinc oxide (NZO) | Component of Adsorbent | nih.gov |
| Polyaniline-polyvinylpyrrolidone (PAPV) | Adsorbent Material | nih.gov |
| Acid Red 18 (related dye) | Target Dye (for comparison/mechanism study) | saspublishers.com, semanticscholar.org, encyclopedia.pub, scirp.org, deswater.com |
| Red mud | Adsorbent Material | saspublishers.com |
| Acid Red 97 (related dye) | Target Dye (for comparison/mechanism study) | semanticscholar.org, bioline.org.br |
| Curcuma angustifolia scales (CS) | Biosorbent | semanticscholar.org |
| Acid Red 114 (related dye) | Target Dye (for comparison/mechanism study) | semanticscholar.org, ijcce.ac.ir |
| Acid Red 66 (related dye) | Target Dye (for comparison/mechanism study) | scirp.org |
| Acutodesmus obliquus | Biosorbent | scirp.org |
| Walnut shell (WS) | Biosorbent | bioline.org.br |
| Bentonite | Adsorbent Material | ijcce.ac.ir |
| Carbon nanotubes/Chitosan hydrogel | Adsorbent Material | nih.gov |
| Acid Red 73 (AR73) (related dye) | Target Dye (for comparison/mechanism study) | nih.gov |
| Mycelia pellets of Penicillium janthinellum | Biosorbent | deswater.com |
| Acid Brilliant Red (ABR) (related dye) | Target Dye (for comparison/mechanism study) | acs.org |
| Modified clays / Organoclays | Adsorbent Material | pjoes.com |
| Hexadecyltrimethylammonium chloride | Modifier | pjoes.com |
| Methyl orange (related dye) | Target Dye (for comparison/mechanism study) | pjoes.com, e3s-conferences.org |
| Acid blue 113 (related dye) | Target Dye (for comparison/mechanism study) | pjoes.com |
| Congo red (related dye) | Target Dye (for comparison/mechanism study) | pjoes.com, encyclopedia.pub, mdpi.com, e3s-conferences.org |
| Acid Red 2 (related dye) | Target Dye (for comparison/mechanism study) | academicjournals.org, academicjournals.org |
| Sawdust | Biosorbent | encyclopedia.pub |
| Hazelnut bagasse | Biosorbent | encyclopedia.pub |
| Pine cone | Biosorbent | encyclopedia.pub |
| Peanut husk | Biosorbent | encyclopedia.pub |
| Polyaniline nanofibers | Component of Adsorbent | encyclopedia.pub, mdpi.com |
| Lignocellulose | Biosorbent Precursor | encyclopedia.pub, mdpi.com |
| Banana-peel cellulose | Biosorbent Precursor | encyclopedia.pub |
| Silver nanoparticles | Component of Adsorbent | encyclopedia.pub |
| Reactive Orange 5 (related dye) | Target Dye (for comparison/mechanism study) | encyclopedia.pub |
| Hydroxypropyloctadecyldimethylammonium-modified rice husk cellulose | Adsorbent Material | encyclopedia.pub |
| Diamine Green B (related dye) | Target Dye (for comparison/mechanism study) | encyclopedia.pub |
| Acid Black 24 (related dye) | Target Dye (for comparison/mechanism study) | encyclopedia.pub |
| Palm kernel | Biosorbent | encyclopedia.pub |
| Al2O3 | Modifier / Component | encyclopedia.pub, mdpi.com |
| Reactive Blue 19 (related dye) | Target Dye (for comparison/mechanism study) | encyclopedia.pub, mdpi.com |
| Monochloroacetic acid | Modifier | encyclopedia.pub |
| 2-dimethylamino ethyl methacrylate | Modifier | encyclopedia.pub |
| Fly ash | Adsorbent Material | e3s-conferences.org |
| Acid Violet 17 (AV) (related dye) | Target Dye (for comparison/mechanism study) | acs.org |
| Biochar | Adsorbent Material | acs.org |
| Basic Red 18 (BR18) (related dye) | Target Dye (for comparison/mechanism study) | mdpi.com |
| Citric acid | Modifier | mdpi.com |
| Acid Red 73 (AR73) (related dye) | Target Dye (for comparison/mechanism study) | nih.gov |
| Mycelia pellets of Penicillium janthinellum | Biosorbent | deswater.com |
C.I. Acid Red 42 (AR42) is an anionic dye widely employed in various industrial applications, particularly in the textile sector. Its discharge into aquatic environments presents a significant environmental concern due to its persistent color, potential toxicity, and the challenges associated with its removal through conventional wastewater treatment methods. Consequently, considerable research has focused on developing advanced remediation techniques, with a strong emphasis on novel adsorbent materials and a detailed understanding of the adsorption mechanisms involved.
Development of Novel Adsorbent Materials
The development of efficient and sustainable adsorbent materials is a cornerstone of AR42 remediation research. Studies have explored a range of materials, from modified nanomaterials to biosorbents derived from agricultural waste, to enhance dye removal capabilities.
Nanomaterial-Based Adsorbents: Nanomaterials offer unique properties such as high surface area and tunable surface chemistry, making them attractive for dye adsorption. Halloysite nanotubes (HNTs) functionalized with amine-terminated dendritic groups (ATD-HNTs) have shown remarkable efficacy in removing AR42, achieving removal efficiencies of 93-94% at pH 3, a significant improvement over unmodified HNTs researchgate.net. Magnetic nanocomposites, often incorporating materials like Fe3O4 magnetite, have also been synthesized and tested for their ability to remove anionic dyes, demonstrating good adsorption capacities and potential for magnetic separation researchgate.net. Other nanocomposite structures, such as NiO/PDA, have exhibited high adsorption capacities for various dyes, indicating their potential utility researchgate.net.
Biosorbents from Agricultural and Microbial Sources: The use of biosorbents derived from abundant, low-cost agricultural waste and microbial biomass is a key area of research. Acid-treated fungal biomass, including Penicillium sp. and Penicillium janthinellum mycelia pellets, have demonstrated significant adsorption capacities for related acid dyes such as Acid Red R and Acid Red 18, with monolayer capacities reported in the range of 46.45 to 312.5 mg/g researchgate.net, deswater.com. Microalgae, such as Acutodesmus obliquus, have also been investigated for the removal of Acid Red 66, showing promising adsorption capabilities scirp.org. Other natural materials like walnut shells and Curcuma angustifolia scales have been modified and evaluated for their effectiveness in adsorbing various acid dyes, highlighting their potential as sustainable adsorbents semanticscholar.org, bioline.org.br.
Modified Clays and Composite Materials: Clays, particularly when modified into organoclays, serve as effective adsorbents for anionic dyes. These modifications, often involving quaternary ammonium salts, enhance the hydrophobicity and surface area, leading to high adsorption efficiencies for dyes like AR42 and other anionic azo dyes pjoes.com. Bentonite, a widely available clay, has also been modified and utilized for the adsorption of Acid Red 114, achieving substantial removal ijcce.ac.ir. Furthermore, composite materials integrating different components, such as carbon nanotubes with chitosan, have been developed to create hydrogel adsorbents with enhanced adsorption performance for dyes like Acid Red 73, exhibiting high capacities in both aqueous and soil environments nih.gov. Advanced materials like graphite carbon nitride (g-C3N4) have also emerged, with certain modifications showing exceptionally high adsorption capacities for acid dyes acs.org.
Mechanistic Insights into Dye Adsorption
A thorough understanding of the adsorption mechanisms is vital for optimizing the performance of adsorbent materials and designing efficient dye removal processes. This involves analyzing adsorption kinetics, equilibrium isotherms, and the influence of various operational parameters.
Adsorption Kinetics: The adsorption process for AR42 and similar acid dyes onto novel adsorbents is frequently described by the pseudo-second-order kinetic model researchgate.net, academicjournals.org, nih.gov, saspublishers.com, scirp.org, nih.gov, deswater.com. This model suggests that the rate of adsorption is primarily governed by chemical interactions, such as chemisorption, between the dye molecules and the adsorbent surface. Equilibrium is typically reached within a timeframe ranging from minutes to several hours, depending on the specific adsorbent-dye system and experimental conditions researchgate.net, researchgate.net, scirp.org. While the pseudo-second-order model is dominant, other kinetic models, including the general order model, have also been reported to fit experimental data for certain adsorbent-dye combinations researchgate.net.
Adsorption Isotherms: The equilibrium adsorption data for AR42 and related dyes are commonly fitted using the Langmuir isotherm model researchgate.net, nih.gov, scirp.org, nih.gov. This model posits that adsorption occurs in a monolayer on a homogeneous adsorbent surface with a finite number of available active sites. In some instances, the Freundlich isotherm, which accounts for multilayer adsorption on heterogeneous surfaces, or combined models like the Langmuir-Freundlich isotherm, have provided a better fit to the experimental data, offering insights into the adsorption mechanism and surface characteristics of the adsorbent researchgate.net, academicjournals.org, researchgate.net, ijcce.ac.ir.
Influence of Operational Parameters:
pH: The solution pH plays a critical role in the adsorption of anionic dyes like AR42. Studies consistently show that adsorption is significantly enhanced under acidic conditions, typically at pH values between 2 and 3 researchgate.net, scirp.org, deswater.com. At these low pH values, the adsorbent surface often carries a positive charge, facilitating strong electrostatic attraction with the negatively charged dye molecules. Conversely, at higher pH values, the adsorbent surface may become less positively charged or even negatively charged, reducing electrostatic attraction and potentially leading to competition from hydroxyl ions for adsorption sites scirp.org, journalbinet.com.
Temperature: The effect of temperature on adsorption capacity can vary. Some research indicates that adsorption increases with rising temperature, suggesting an endothermic process researchgate.net, ijcce.ac.ir. In contrast, other studies have reported a decrease in adsorption capacity with increasing temperature, pointing towards an exothermic adsorption process bioline.org.br.
Initial Dye Concentration and Adsorbent Dose: The adsorption capacity of an adsorbent typically increases with the initial dye concentration, up to a saturation point, due to the greater driving force for mass transfer. However, the removal efficiency may decrease at higher concentrations due to the saturation of available active sites scirp.org, bioline.org.br, journalbinet.com. An increase in the adsorbent dose generally leads to a higher removal efficiency, as it provides a greater surface area and a larger number of active sites for dye adsorption acs.org, journalbinet.com.
Applications of C.i. Acid Red 42 in Diverse Scientific Research Contexts
Applications in Biological and Biochemical Assays (Focus on Research Methodologies)
Application in Cell Proliferation and Cytotoxicity Screening Methodologies
While specific research detailing the direct use of C.I. Acid Red 42 as a primary agent in cell proliferation or cytotoxicity screening assays is not extensively documented in the provided search results, the dye is categorized within classifications relevant to these methodologies. Dyes, in general, serve as crucial tools in biological experiments, aiding researchers in evaluating cellular functions and screening compounds for their effects on cell growth and viability targetmol.com. Cytotoxicity assays are designed to determine if tested substances are toxic to cells, while proliferation assays measure the rate at which cells increase in number nih.govscispace.com. The classification of C.I. Acid Red 42 alongside terms like "Cell Proliferation and Cytotoxicity" medchemexpress.com indicates its relevance to research areas that assess cellular responses to various treatments or compounds. Such assays typically involve quantifying cellular biomass or metabolic activity, and dyes can play roles as indicators or markers within these complex experimental frameworks.
Staining Research for Observing Cellular Structures and Tracking Biomolecules
C.I. Acid Red 42 is identified as a "Chemical Stain Analysis" and "Chemical Analytical Dye" medchemexpress.com, suggesting its potential utility in staining applications within biological research. Dyes are fundamental in microscopy and cellular biology for visualizing cellular structures, differentiating cell types, and tracking biomolecules targetmol.commedchemexpress.com. These staining techniques are vital for understanding cellular morphology, function, and the localization of specific cellular components. While specific studies detailing the use of C.I. Acid Red 42 for observing cellular structures or tracking biomolecules were not found in the scope of this review, its categorization as an analytical dye places it within the broader context of reagents used for such investigative purposes.
Research on Decolorization and Coagulation Agents
A well-documented application of C.I. Acid Red 42 lies in its role within research focused on decolorization and coagulation processes, particularly in the context of industrial wastewater treatment. As an acid dye, C.I. Acid Red 42 is amenable to decolorization through chemical treatment methods, notably coagulation and flocculation. Studies indicate that aluminum sulfate (B86663) can effectively decolorize C.I. Acid Red 42 medchemexpress.com.
The principles of coagulation and flocculation are widely employed to remove dyes from industrial effluents, including those from the textile industry nih.govepa.gov. These processes typically involve the addition of coagulants, such as aluminum or iron salts, which neutralize the negative charges of anionic dyes like C.I. Acid Red 42, leading to their aggregation and subsequent removal through sedimentation or filtration epa.govtums.ac.irresearchgate.net. Research on similar acidic dyes has demonstrated that the efficiency of dye removal is significantly influenced by factors such as pH, coagulant dosage, and initial dye concentration. For instance, studies on other acidic dyes have shown optimal removal efficiencies at acidic pH levels, with decreased effectiveness at higher pH values tums.ac.irresearchgate.net.
Table 1: Decolorization Parameters for Acidic Dyes in Wastewater Treatment Research
| Dye Type / Research Focus | Coagulant/Agent | Key Parameters Influencing Removal | Typical Efficiency Range | References |
| C.I. Acid Red 42 | Aluminum Sulfate | Coagulant type | Effective decolorization | medchemexpress.com |
| General Acidic Dyes | Alum, Ferric Salts, Lime, Activated Carbon, Water Treatment Plant Sludge | pH (optimal at acidic levels), Coagulant dosage, Dye concentration | >90% (e.g., for AR119 at optimal conditions) | nih.govepa.govtums.ac.irresearchgate.net |
| Acid Red 119 (AR119) | Water Treatment Plant Sludge | pH (optimal at pH 3), Coagulant dosage (130-350 mg/L for >90% removal) | >90% at pH 3 | tums.ac.irresearchgate.net |
These findings highlight C.I. Acid Red 42's relevance in environmental science research aimed at developing effective methods for treating dye-laden wastewater.
Compound Names Mentioned:
| Common Name | Colour Index (C.I.) | CAS Number |
| C.I. Acid Red 42 | 17070 | 6245-60-9 |
Theoretical and Computational Chemistry Studies on C.i. Acid Red 42
Quantum Chemical Calculations for Electronic Structure and Spectral Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are cornerstones for investigating the electronic structure and predicting the spectral properties of azo dyes. nih.govicontechjournal.com For a molecule like C.I. Acid Red 42, which is structurally defined as sodium 6-amino-4-hydroxy-5-[[2-(phenylsulfonyl)phenyl]azo]naphthalene-2-sulfonate, these methods can elucidate the distribution of electrons within the molecule and how it absorbs and emits light.
The electronic properties of azo dyes are largely governed by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that correlates with the dye's color and reactivity. A smaller gap typically corresponds to absorption at longer wavelengths (a bathochromic or red shift). worlddyevariety.com In azo dyes, the HOMO is often associated with the electron-rich parts of the molecule, while the LUMO is localized on the electron-accepting regions, with the azo bridge playing a key role in the π-electron system that connects them.
Table 1: Representative Calculated Electronic Properties for a Structurally Similar Mono-azo Naphthol Dye
| Property | Calculated Value | Method | Reference |
| HOMO Energy | -5.8 eV | DFT/B3LYP | worlddyevariety.com |
| LUMO Energy | -2.2 eV | DFT/B3LYP | worlddyevariety.com |
| HOMO-LUMO Gap | 3.6 eV | DFT/B3LYP | worlddyevariety.com |
| Maximum Absorption Wavelength (λmax) | 490 nm | TD-DFT | worlddyevariety.com |
Note: The data in this table is for a representative o-methoxyaniline-terminated mono-azo naphthol and is intended to be illustrative of the types of values obtained for dyes structurally related to Acid Red 42.
Molecular Modeling of Dye-Substrate Interactions
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are invaluable for studying the interactions between dye molecules and substrates such as textile fibers. For an acid dye like C.I. Acid Red 42, the primary substrates of interest are protein fibers like wool and silk, and polyamide fibers, which contain amino groups that can be protonated.
Molecular docking simulations can be used to predict the preferred binding orientation and energy of the dye molecule within a model of the substrate. For example, a model of a protein fiber can be constructed, and the Acid Red 42 molecule can be "docked" into potential binding sites. The results of these simulations can provide a binding affinity score, which is an estimate of the strength of the interaction, and can identify the key amino acid residues involved in the binding.
Molecular dynamics simulations can then be used to study the dynamic behavior of the dye-substrate complex over time. These simulations can provide insights into the stability of the binding and the conformational changes that may occur in both the dye and the substrate upon binding.
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop models that predict the dyeing properties of a series of dyes based on their molecular descriptors. These models can help in the design of new dyes with improved affinity and fastness properties on specific fibers. worlddyevariety.com
Table 2: Representative Interaction Data for an Acid Azo Dye with a Protein Model
| Parameter | Description | Illustrative Value | Method |
| Binding Energy | The energy released upon the binding of the dye to the substrate. | -8.5 kcal/mol | Molecular Docking |
| Key Interacting Residues | Amino acids in the protein that form significant bonds with the dye. | Arginine, Lysine | Molecular Docking |
| Interaction Types | The nature of the chemical forces involved in binding. | Electrostatic, Hydrogen Bonding | Molecular Docking |
Note: The data in this table is illustrative and based on typical findings for the interaction of sulfonated azo dyes with protein models.
Mechanistic Predictions of Chemical Transformations (e.g., Oxidation, Reduction)
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical transformations that dyes like C.I. Acid Red 42 may undergo, such as oxidative fading or reductive cleavage. Understanding these degradation pathways is crucial for predicting the color fastness of the dye and its environmental persistence.
Oxidation: The oxidative degradation of azo dyes often involves the attack of reactive oxygen species, such as hydroxyl radicals (•OH), on the dye molecule. Computational methods can be used to model these reactions and determine the most likely sites of attack. Fukui indices, which are derived from DFT calculations, can be used to predict the local reactivity of different atoms in the dye molecule towards radical attack. nih.gov Studies on the oxidative degradation of azo dyes have shown that the reaction can proceed through the cleavage of the C-N or N=N bonds. researchgate.net By calculating the potential energy surfaces for these different reaction pathways, the energetically most favorable mechanism can be identified.
Reduction: The reductive cleavage of the azo bond (-N=N-) is a common degradation pathway for azo dyes, particularly under anaerobic conditions. This process leads to the formation of aromatic amines, some of which can be toxic. Computational studies can model the reduction process, for example, by reagents like sodium dithionite, to understand the mechanism and the electronic factors that influence the rate of cleavage. echemi.com These studies can help in predicting the potential for an azo dye to be reductively cleaved and the nature of the resulting amine products.
Computational analysis of the metabolism of azo dyes by enzymes like azoreductases can also be performed. researchgate.net This involves docking the dye molecule into the active site of the enzyme and simulating the enzymatic reaction to understand how the azo bond is reduced.
Table 3: Predicted Parameters for the Chemical Transformation of a Representative Azo Dye
| Transformation | Predicted Mechanism | Key Intermediate | Computational Method |
| Oxidation | Hydroxyl radical attack on the azo bridge followed by bond cleavage. | Azo-adduct radical | DFT |
| Reduction | Two-electron reduction of the azo bond leading to cleavage. | Hydrazo intermediate | DFT |
Note: The information in this table is based on general findings from computational studies on the degradation of azo dyes and is intended to be illustrative of the likely transformation pathways for Acid Red 42.
Future Research Directions and Emerging Challenges for C.i. Acid Red 42 Studies
Development of Novel Analytical Approaches with Enhanced Sensitivity and Specificity
The accurate detection and quantification of Acid Red 42 in various matrices, such as textile effluents and consumer products, is crucial for regulatory compliance and environmental monitoring. While traditional methods like UV-Visible Spectroscopy and High-Performance Liquid Chromatography (HPLC) are widely used, future research is geared towards overcoming their limitations, particularly in detecting trace levels. researchgate.net
Emerging research focuses on hyphenated systems that offer superior sensitivity and structural information. Techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) are becoming the preferred method for monitoring dyes due to their high sensitivity. jchemrev.comatslab.com The development of nanostructured electrochemical sensors and biosensors also presents a promising frontier, offering the potential for rapid, low-cost, and portable analysis. researchgate.net Furthermore, advancements in sample preparation, including Solid Supported Liquid-Liquid Extraction (SLE) and Dispersive Liquid-Liquid Microextraction (DLLME), are being developed to improve the efficiency and cleanliness of dye extraction from complex samples. thermofisher.comuevora.pt
| Analytical Method | Principle | Advantages | Challenges |
|---|---|---|---|
| HPLC-MS/LC-MS | Separates compounds based on chromatography, followed by detection and identification based on mass-to-charge ratio. jchemrev.comatslab.com | High sensitivity and selectivity; provides structural information for identification. jchemrev.com | Higher equipment and operational costs compared to traditional methods. jchemrev.com |
| Electrochemical Nanosensors | Utilizes nanomaterials to enhance the electrochemical signal of the target analyte, allowing for sensitive detection. researchgate.net | Fast analysis, low cost, potential for portability and real-time monitoring. researchgate.net | Weak signals from some azo dyes can be difficult to amplify; ongoing research to improve sensitivity. researchgate.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A microextraction technique where a mixture of extraction and disperser solvents is rapidly injected into the sample, forming a cloudy solution for efficient analyte transfer. uevora.pt | Low solvent consumption, high enrichment factor, and rapid extraction. uevora.pt | Requires optimization for specific dye and matrix combinations. |
| Solid Supported Liquid-Liquid Extraction (SLE) | An aqueous sample is adsorbed onto a solid support (diatomaceous earth), and the analytes are eluted with a small volume of immiscible organic solvent. thermofisher.com | Reduces solvent usage, avoids emulsion formation, easily automated. thermofisher.com | Primarily effective for components of moderate to low polarity. thermofisher.com |
Advancements in Sustainable Synthesis and Green Chemistry for Dye Production
The conventional synthesis of azo dyes often involves stoichiometric reagents and harsh conditions, raising environmental concerns. Consequently, a significant research thrust is aimed at developing sustainable and green manufacturing processes. Green chemistry principles are being applied to redesign the entire lifecycle of dyes, from feedstock to final product, to minimize environmental impact. sustainability-directory.com
Key advancements include:
Continuous Flow Synthesis : Novel continuous processes using reactors like bubble columns are being developed. These methods can be more cost-effective, reduce water consumption by up to 42%, and have a smaller plant footprint compared to traditional batch processes. rsc.org
Solvent-Free Synthesis : Methods such as grinding aromatic amines with other reagents at room temperature in the presence of recyclable catalysts, like magnetic solid acids, offer an environmentally benign alternative that eliminates the need for toxic solvents. researchgate.net
Bio-based Dyes : A paradigm shift towards using renewable feedstocks is underway. rsc.orgrsc.org This includes deriving dyes from natural sources like plants and minerals or using biotechnological methods such as microbial fermentation to produce colorants. rsc.orgsustainableliving.org.nz Engineered bacteria and fungi can be used to produce pigments, reducing the reliance on petrochemicals and creating more biodegradable products. rsc.orggeneticliteracyproject.org
| Synthesis Method | Key Features | Sustainability Aspects |
|---|---|---|
| Traditional Batch Synthesis | Involves multi-step reactions in large vats with stoichiometric reagents. | High water and energy consumption; potential use of hazardous chemicals and solvents; generation of significant waste. rsc.org |
| Continuous Flow Synthesis | Reactants are continuously fed into a reactor, and the product is continuously removed. rsc.org | Lower cost, reduced water usage, smaller plant footprint, improved process control. rsc.org |
| Solvent-Free Grinding | Mechanical grinding of solid reactants, often with a solid catalyst, at room temperature. | Eliminates the need for harmful solvents, minimizes reaction time, and often results in high yields. researchgate.net |
| Microbial Fermentation | Utilizes genetically engineered microorganisms (e.g., bacteria, yeast) to produce dye molecules from renewable feedstocks like sugar. geneticliteracyproject.org | Uses renewable starting materials, operates under mild conditions, and can produce biodegradable dyes. rsc.orgrsc.org |
Innovative Bioremediation and Advanced Treatment Technologies
The removal of Acid Red 42 from textile wastewater is a critical challenge due to its stability and solubility. Research is actively exploring both biological and chemical methods to degrade this pollutant efficiently.
Bioremediation has emerged as a cost-effective and eco-friendly approach. researchgate.net This process utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down the complex azo dye structure. nih.gov The typical mechanism involves an initial reductive cleavage of the azo bond (-N=N-), often under anaerobic conditions, followed by the aerobic degradation of the resulting aromatic amines. mdpi.com Bacterial genera like Acinetobacter, Bacillus, and Streptomyces have shown significant potential for decolorizing various acid red dyes. researchgate.netresearchgate.nettandfonline.com
Advanced Oxidation Processes (AOPs) represent a suite of powerful chemical treatment technologies that rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH). mdpi.com These radicals can non-selectively attack and mineralize refractory organic pollutants like Acid Red 42. mdpi.com Common AOPs include:
Fenton and Fenton-like Processes : These use a combination of hydrogen peroxide (H₂O₂) and iron salts to produce hydroxyl radicals. mdpi.comresearchgate.net Heterogeneous Fenton processes, using iron immobilized on supports like clay, have achieved 99% decolorization of Acid Red 1 under optimal conditions. sciencedaily.com
Ozonation : Involves the use of ozone (O₃), a powerful oxidant, which can be combined with UV light or H₂O₂ to enhance radical production. mdpi.comekb.eg
Photocatalysis : This technique employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. researchgate.netmdpi.com Combined photocatalytic ozonation has been shown to degrade 95% of Acid Red 1 in just 9 minutes. researchgate.net
Subcritical Water Oxidation : Treatment in H₂O₂-modified subcritical water at high temperatures (e.g., 192°C) has achieved 97% decolorization of Acid Red 1. mersin.edu.tr
| Technology | Mechanism | Reported Findings/Efficiency |
|---|---|---|
| Bioremediation (e.g., Acinetobacter radioresistens) | Enzymatic degradation by microorganisms, often involving azoreductases. researchgate.net | Achieved 86% decolorization of an acid red dye at a concentration of 400 mg/L. researchgate.net |
| Bioremediation (e.g., Bacillus megaterium) | Microbial degradation and biosorption. tandfonline.com | Demonstrated up to 98.9% color removal from textile effluent after 10 days. tandfonline.com |
| AOP: Heterogeneous Fenton-like | Generation of hydroxyl radicals from H₂O₂ catalyzed by immobilized iron ions. sciencedaily.com | 99% decolorization of Acid Red 1 achieved within 140 minutes. sciencedaily.com |
| AOP: Photocatalytic Ozonation | Combined action of photocatalysis (e.g., with TiO₂) and ozonation to produce highly reactive radicals. researchgate.net | 95% degradation of Acid Red 1 achieved in 9 minutes. researchgate.net |
| AOP: H₂O₂-Modified Subcritical Water | Oxidation at elevated temperature and pressure in the presence of H₂O₂. mersin.edu.tr | Optimal conditions (192°C, 181 mM H₂O₂) yielded 97% decolorization of Acid Red 1. mersin.edu.tr |
Exploration of New Research Applications Beyond Traditional Uses
While C.I. Acid Red 42 is primarily known as a colorant for materials like wool and silk, the inherent chemical properties of the azo molecular structure are opening doors to a range of novel applications. ingentaconnect.comnih.gov A significant paradigm shift is occurring, with research exploring the use of azo compounds in high-technology and biomedical fields. ingentaconnect.comresearchgate.net
Emerging applications include:
Biomedical Sciences : Azo compounds and their metal complexes are being investigated for their therapeutic potential. doaj.org They have shown promise as antimicrobial (antibacterial and antifungal), antioxidant, and antiviral agents. ingentaconnect.comresearchgate.netdoaj.org The proposed mechanisms for their antimicrobial action include DNA intercalation, enzyme inhibition, and the generation of reactive oxygen species. doaj.org
Materials Science and Electronics : The characteristic azo bond (-N=N-) imparts unique properties that are useful in advanced materials. Azo compounds are being explored for applications in photo-electronics, optical data storage, liquid crystal displays, and as polymer additives. researchgate.netresearchgate.netisnra.net
Analytical Chemistry : Beyond being an analyte, certain azo dyes can function as analytical reagents themselves. Acid Red 42 is classified as a fluorescent dye and can be used as a chemical stain. medchemexpress.com Other azo dyes are used as pH indicators and as chelating agents in sample preparation techniques. jchemrev.com
| Application Area | Specific Use | Underlying Property |
|---|---|---|
| Biomedical | Antimicrobial and antifungal agents. doaj.org | Ability of azo-metal complexes to disrupt microbial cell membranes and inhibit enzymes. doaj.org |
| Biomedical | Bioimaging and drug delivery. ingentaconnect.comresearchgate.net | The azo structure can be designed to respond to specific biological triggers or light (photopharmacology). ingentaconnect.com |
| Materials Science | Optical data storage, photo-electronics. researchgate.netisnra.net | Photo-responsive nature of the azo bond, which can undergo reversible isomerization when exposed to light. |
| Analytical Chemistry | Fluorescent stains, pH indicators. jchemrev.commedchemexpress.com | The chromophoric and fluorescent properties of the molecule. medchemexpress.com |
Q & A
Basic Research Questions
Q. How can researchers design reproducible experiments to characterize the spectral properties of ACID RED 42?
- Methodological Answer :
- Begin by standardizing solvent systems (e.g., aqueous buffers, organic solvents) and pH conditions to assess spectral stability. Use UV-Vis spectrophotometry with triplicate measurements to establish absorption maxima (λmax) and molar extinction coefficients. Validate reproducibility by comparing results with literature values and ensuring instrument calibration using certified reference materials .
- Document deviations >5% from expected values and cross-validate with HPLC-DAD for impurity detection .
Q. What analytical techniques are most effective for quantifying ACID RED 42 in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer :
- Employ solid-phase extraction (SPE) for sample pre-concentration, followed by LC-MS/MS for high specificity. Optimize mobile-phase gradients (e.g., acetonitrile/ammonium formate) to resolve ACID RED 42 from matrix interferents. Validate recovery rates (70–120%) and limit of detection (LOD) using spiked blank matrices .
- For environmental samples, combine with ICP-MS to rule out metal-complexation artifacts .
Q. How should researchers address discrepancies in reported toxicity data for ACID RED 42?
- Methodological Answer :
- Conduct a systematic review of primary literature to identify variables such as exposure duration, model organisms, and endpoints (e.g., LC50, genotoxicity). Replicate conflicting studies under controlled conditions, ensuring adherence to OECD guidelines. Perform meta-analysis using fixed/random-effects models to quantify heterogeneity .
- Report confidence intervals and publication bias using funnel plots .
Advanced Research Questions
Q. What experimental frameworks can resolve contradictions in the degradation kinetics of ACID RED 42 under varying photolytic conditions?
- Methodological Answer :
- Design a multifactorial experiment varying UV intensity, pH, and dissolved oxygen. Monitor degradation via time-resolved spectroscopy and LC-HRMS to identify transient intermediates. Apply kinetic modeling (e.g., pseudo-first-order or Langmuir-Hinshelwood) to compare rate constants across conditions. Validate models using Akaike’s Information Criterion (AIC) .
- Archive raw kinetic datasets and code in FAIR-compliant repositories .
Q. How can researchers optimize synthetic pathways for ACID RED 42 derivatives to enhance stability without altering chromophoric properties?
- Methodological Answer :
- Use computational chemistry (DFT or MD simulations) to predict substituent effects on electronic structure. Synthesize derivatives via regioselective sulfonation or azo-coupling, characterizing purity via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS. Compare photostability under accelerated aging tests (e.g., Q-SUN xenon arc) .
- Apply multivariate analysis (PCA or PLS) to correlate structural descriptors with stability metrics .
Q. What strategies are recommended for integrating ACID RED 42 into hybrid materials (e.g., polymer composites) while retaining optical functionality?
- Methodological Answer :
- Screen polymer matrices (e.g., PMMA, chitosan) for compatibility via Hansen solubility parameters. Use in-situ polymerization or solvent-casting to embed ACID RED 42, monitoring dispersion homogeneity via SEM-EDX and fluorescence quenching. Assess thermal stability via TGA-DSC and optical performance via ellipsometry .
- Compare experimental results with COSMO-RS predictions for solvent selection .
Contradiction Analysis & Theoretical Frameworks
Q. How should researchers address conflicting hypotheses about the redox behavior of ACID RED 42 in biological systems?
- Methodological Answer :
- Conduct cyclic voltammetry (CV) under simulated physiological conditions (e.g., 37°C, 5% CO2) to map redox potentials. Couple with in vitro assays (e.g., ROS detection using DCFH-DA) to correlate electrochemical activity with cellular responses. Apply contradiction analysis frameworks (e.g., principal contradiction theory) to prioritize dominant redox pathways .
- Use sensitivity analysis to rank variables (pH, enzyme presence) by impact .
Q. What methodologies validate the mechanistic role of ACID RED 42 in catalytic cycles (e.g., Fenton-like reactions)?
- Methodological Answer :
- Employ stopped-flow spectroscopy to capture reaction intermediates and EPR to detect radical species (e.g., •OH). Compare turnover frequencies (TOF) under varying [H2O2] and [Fe<sup>2+</sup>]. Use isotopic labeling (<sup>18</sup>O) to trace oxygen sources in degradation products .
- Apply Marcus theory to evaluate electron-transfer kinetics .
Data Integrity & Reproducibility
Q. How can researchers ensure traceability and reproducibility in ACID RED 42 studies?
- Methodological Answer :
- Adopt electronic lab notebooks (ELNs) for real-time data logging and version control. Provide raw spectra, chromatograms, and statistical scripts as supplementary materials. Use CRIS-DR standards for metadata annotation .
- Pre-register hypotheses and protocols on platforms like OSF to mitigate HARKing (Hypothesizing After Results are Known) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
